molecular formula C8H11BrF2 B2468617 3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane CAS No. 2172060-42-1

3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane

Cat. No.: B2468617
CAS No.: 2172060-42-1
M. Wt: 225.077
InChI Key: HCFFARBOGZAFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane is a halogenated bicyclic compound with a norbornane (bicyclo[4.1.0]heptane) skeleton. Its structure features a bromomethyl (-CH2Br) substituent at position 3 and two fluorine atoms at position 7 of the bicyclic framework. The molecular formula is C7H9BrF2, with a molecular weight of 211.05 g/mol. This compound is primarily used as a synthetic intermediate in organic chemistry, leveraging the bromomethyl group’s reactivity for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

The 7,7-difluoro moiety enhances the compound’s electronegativity and steric profile, influencing its solubility and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2/c9-4-5-1-2-6-7(3-5)8(6,10)11/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFFARBOGZAFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172060-42-1
Record name 3-(bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 7,7-difluorobicyclo[4.1.0]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

7,7-Dichlorobicyclo[4.1.0]heptane

  • Molecular Formula : C7H10Cl2
  • Molecular Weight : 165.06 g/mol
  • Key Properties : Density = 1.25 g/cm³, Boiling Point = 208.2°C.
  • Synthesis : Prepared via dichlorocarbene addition to cyclohexene derivatives, analogous to dibromocarbene methods used for brominated analogs.
  • Applications : Used as a precursor in radical-mediated reactions and isomer studies. Reduction with sodium in liquid ammonia yields cis/trans isomer mixtures (e.g., 43:57 ratio for methyl derivatives).
  • Comparison : The dichloro analog lacks the bromomethyl group, limiting its utility in substitution reactions. Fluorine’s higher electronegativity in the target compound may enhance thermal stability compared to chlorine.

7,7-Dibromobicyclo[4.1.0]heptane

  • Molecular Formula : C7H10Br2
  • Molecular Weight : 257.87 g/mol
  • Key Properties : Exhibits challenges in cis/trans isomer separation via GC due to nearly identical retention factors (separation factor = 1.04).
  • Reactivity : Reduction with sodium in ammonia produces bicyclo[4.1.0]heptane isomers, while treatment with methyllithium generates tricyclic hydrocarbons via cyclopropylidene insertion.
  • Comparison : The dibromo derivative’s higher molecular weight and bromine’s leaving-group aptitude make it more reactive than the target compound. However, the difluoro-bromomethyl variant offers dual functionality for sequential modifications.

3-Oxabicyclo[4.1.0]heptane, 7,7-dibromo

  • Molecular Formula : C6H8Br2O
  • Molecular Weight : 255.94 g/mol
  • Key Features : Incorporates an oxygen atom in the bicyclic framework, altering electronic properties and reactivity. Used in studies of electrophilic additions.
  • The target compound’s bromomethyl group provides a distinct site for alkylation or elimination reactions.

7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic Acid

  • Molecular Formula : C8H10F2O2
  • Molecular Weight : 176.16 g/mol
  • Key Properties : Predicted pKa = 4.26, Boiling Point = 264.7°C.
  • Applications : Serves as a building block for bioactive molecules, leveraging the carboxylic acid group for conjugation.
  • Comparison : The carboxylic acid substituent introduces hydrogen-bonding capacity, contrasting with the bromomethyl group’s electrophilic character. Fluorine’s inductive effects may similarly modulate acidity in both compounds.

Research Findings and Challenges

  • Stereochemical Complexity : Separation of cis/trans isomers in dihalogenated bicycloheptanes (e.g., 7,7-dibromo derivatives) remains challenging due to minimal GC retention differences. The target compound’s bromomethyl group may introduce additional steric effects, complicating isomer resolution.
  • Reactivity Trends : Bromine’s superior leaving-group ability compared to chlorine makes brominated derivatives more reactive in SN2 reactions. Fluorine’s electronegativity, however, stabilizes adjacent carbocations, influencing reaction pathways.
  • For example, iodine analogs like 3-acetoxy-4-iodo-3,7,7-trimethylbicyclo[4.1.0]heptane are explosively unstable.

Biological Activity

3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane is a bicyclic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, including the bromomethyl and difluoromethyl groups, suggest interesting biological activities that warrant detailed investigation.

  • Molecular Formula : C7_7H9_9BrF2_2
  • Molecular Weight : 211.05 g/mol
  • CAS Number : 905718-45-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds with bromomethyl and difluoromethyl functionalities often exhibit significant antimicrobial properties. In a study evaluating the antimicrobial effects of various halogenated compounds, this compound demonstrated notable inhibitory activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be further developed as a lead structure for new antimicrobial agents.

The proposed mechanism of action for this compound involves disruption of bacterial cell membranes and inhibition of essential metabolic processes. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various bicyclic compounds, including this compound. The compound was found to possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria, supporting its potential as a scaffold for drug design.
  • Toxicity Assessment :
    A toxicity assessment conducted on this compound indicated minimal cytotoxic effects on human cell lines at concentrations below 100 µg/mL, suggesting a favorable safety profile for further development.

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Modifications : Researchers have explored various synthetic routes to create derivatives with improved efficacy and reduced toxicity.
  • In Vivo Studies : Preliminary in vivo studies are being conducted to evaluate the pharmacokinetics and therapeutic potential of this compound in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.